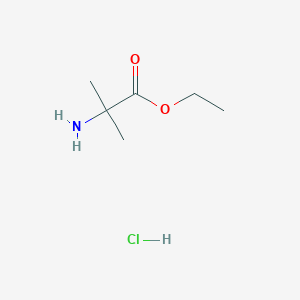

Ethyl 2-amino-2-methylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPHXXOTHNLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625031 | |

| Record name | Ethyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17288-15-2 | |

| Record name | Alanine, 2-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of Ethyl 2-amino-2-methylpropanoate hydrochloride

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-amino-2-methylpropanoate Hydrochloride

Authored by Gemini, Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of this compound (H-Aib-OEt·HCl), a pivotal building block in modern medicinal and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and applications, grounding all claims in established scientific literature. The narrative emphasizes not just the procedural steps but the underlying chemical principles that govern them, ensuring a robust and applicable understanding for laboratory and process scale-up.

Introduction and Strategic Importance

This compound, also known by synonyms such as 2-Aminoisobutyric acid ethyl ester hydrochloride and H-Aib-OEt·HCl, is the hydrochloride salt of the ethyl ester of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).[1][2] Its strategic value stems from its unique structural feature: a gem-dimethyl group at the α-carbon. This substitution imparts significant conformational constraints when incorporated into peptide backbones, making it an invaluable tool for designing peptidomimetics with controlled secondary structures, such as helices, and enhanced metabolic stability.

As a protected amino acid derivative, the molecule offers two key advantages for synthesis: the amino group is stabilized as a hydrochloride salt, enhancing its solubility and preventing unwanted side reactions, while the carboxyl group is protected as an ethyl ester.[3] This dual-functionality makes it a versatile precursor for the development of more complex molecules, particularly in the synthesis of novel pharmaceuticals and peptide-based therapeutics.[3][4]

Physicochemical and Spectroscopic Profile

The reliable application of any chemical building block begins with a thorough understanding of its physical and chemical properties. H-Aib-OEt·HCl is typically supplied as a solid with a high degree of purity.[2][3]

Key Properties

A summary of the compound's essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17288-15-2 | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 167.63 g/mol | [1][3] |

| Appearance | White to off-white solid | [2][3] |

| Purity | Typically ≥97% | [3] |

| Melting Point | 54-56 °C | |

| IUPAC Name | ethyl 2-amino-2-methylpropanoate;hydrochloride | [1][3] |

| InChI Key | YREPHXXOTHNLEV-UHFFFAOYSA-N | [1][3] |

Storage and Stability

To maintain its integrity, this compound must be stored under specific conditions. It is hygroscopic and should be kept in a tightly sealed container away from moisture. For long-term stability, storage in a dark place under an inert atmosphere is recommended, with many suppliers advising refrigeration (4°C) or freezing (under -20°C).[3][5]

Spectroscopic Data

Structural confirmation is typically achieved through standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) and other spectral data are consistent with the assigned structure.[1][4]

-

¹H-NMR and ¹³C-NMR: Data confirms the presence of the ethyl ester group (quartet and triplet signals for the ethyl protons), a singlet for the two methyl groups, and the quaternary α-carbon.[4]

-

Mass Spectrometry: Analysis provides a molecular ion peak corresponding to the free base (C₆H₁₃NO₂) upon loss of HCl.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached via several established routes. The choice of method often depends on the starting materials' availability, desired scale, and laboratory capabilities. We will explore three primary, field-proven pathways.

Method 1: Direct Fischer Esterification of α-Aminoisobutyric Acid

This is the most direct and frequently cited laboratory-scale method, involving the acid-catalyzed esterification of the parent amino acid.[4] The use of thionyl chloride (SOCl₂) is particularly effective as it serves a dual purpose: it reacts with ethanol to generate anhydrous HCl in situ, which catalyzes the reaction, and it acts as a dehydrating agent, driving the equilibrium toward the product.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube) is charged with anhydrous ethanol (10.0 molar equivalents). The flask is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon).[4]

-

Reagent Addition: Thionyl chloride (2.0 molar equivalents) is added dropwise to the chilled ethanol with vigorous stirring. This exothermic reaction forms ethyl sulfite and HCl. The solution is stirred at 0°C for one hour.[4]

-

Amino Acid Addition: α-Aminoisobutyric acid (1.0 molar equivalent) is added to the solution.[4]

-

Reflux: The reaction mixture is gradually warmed to room temperature and then heated to reflux. The reaction is monitored (e.g., by TLC) until the starting material is consumed (typically overnight).[4]

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is often triturated or ground with a non-polar solvent like diethyl ether to induce crystallization and remove impurities, yielding the purified hydrochloride salt as a white solid.[4]

-

Why Thionyl Chloride? Fischer esterification is an equilibrium-limited reaction. Thionyl chloride efficiently removes the water byproduct by reacting with it, thus shifting the equilibrium towards the ester product in accordance with Le Chatelier's principle. It also provides the necessary anhydrous acidic catalyst.

-

Why Anhydrous Conditions? The presence of water would consume the thionyl chloride and inhibit the formation of the acid catalyst, reducing the reaction's efficiency.

-

Self-Validation: The protocol's trustworthiness lies in its simplicity and the visual confirmation of product formation (precipitation upon addition of ether). The final product's identity and purity are readily confirmed by melting point analysis and NMR spectroscopy.

Caption: Fischer Esterification Workflow for H-Aib-OEt·HCl Synthesis.

Method 2: The Strecker Synthesis Pathway

The Strecker synthesis is a foundational method for creating α-amino acids from carbonyl compounds.[6][7] This multi-step approach builds the α-aminoisobutyric acid backbone from simple, inexpensive precursors, which is then esterified.

-

Step A: α-Aminonitrile Formation: Acetone is treated with ammonium chloride and sodium cyanide in an aqueous solution.[8] The ammonia generated in situ reacts with acetone to form an imine, which is then attacked by the cyanide ion to yield α-aminoisobutyronitrile.[6][9]

-

Step B: Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed under strongly acidic conditions (e.g., refluxing with concentrated HCl or HBr). This converts the nitrile group into a carboxylic acid, yielding α-aminoisobutyric acid hydrochloride.[6][8]

-

Step C: Esterification: The α-aminoisobutyric acid is then isolated and esterified using the direct esterification method described previously (Method 1).

-

Why this pathway? The Strecker synthesis is highly versatile and provides a robust route to α,α-disubstituted amino acids from readily available ketones.[8] It is a classic, well-documented, and reliable transformation in organic chemistry.

-

Self-Validation: Each step yields a stable, isolable intermediate whose structure can be verified before proceeding, ensuring the integrity of the final product. The hydrolysis step is typically driven to completion by the harsh conditions, ensuring high conversion.

Caption: Synthesis of H-Aib-OEt·HCl via the Strecker Pathway.

Method 3: The Bucherer-Bergs Reaction Pathway

Similar to the Strecker synthesis, the Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[10][11][12]

-

Step A: Hydantoin Formation: Acetone is heated with potassium cyanide (or sodium cyanide) and ammonium carbonate in a solvent such as aqueous ethanol.[10][12][13] This one-pot, multicomponent reaction directly produces 5,5-dimethylhydantoin.[11]

-

Step B: Hydantoin Hydrolysis: The stable hydantoin ring is hydrolyzed to the corresponding amino acid. This is typically achieved by heating with a strong base (e.g., barium hydroxide) followed by acidification, or by strong acid hydrolysis.

-

Step C: Esterification: The resulting α-aminoisobutyric acid is isolated and then esterified using the direct esterification method (Method 1).

-

Why this pathway? The Bucherer-Bergs reaction is known for its simplicity and efficiency in creating sterically hindered hydantoins, which are excellent, crystalline precursors to α,α-disubstituted amino acids.[12][13][14]

-

Self-Validation: The hydantoin intermediate is highly stable and easily purified by recrystallization, ensuring that a high-purity substrate enters the hydrolysis and esterification steps. This modularity enhances the reliability of the overall synthesis.

Sources

- 1. This compound | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride | 17288-15-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Bucherer-Bergs Reaction [organic-chemistry.org]

Ethyl 2-amino-2-methylpropanoate hydrochloride CAS number 17288-15-2

An In-Depth Technical Guide to Ethyl 2-amino-2-methylpropanoate Hydrochloride (CAS: 17288-15-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: Unpacking a Versatile Building Block

In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic use of non-canonical amino acids is a cornerstone of innovation. This compound, also known as 2-aminoisobutyric acid ethyl ester hydrochloride (H-Aib-OEt·HCl), represents a pivotal example of such a building block. Its gem-dimethyl substitution at the alpha-carbon imparts unique conformational constraints and metabolic stability when incorporated into larger molecules. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, designed to equip researchers with the technical understanding necessary to leverage this compound effectively in their work.

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient precursor for various synthetic applications.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17288-15-2 | [2][3][4] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2][3][4] |

| Molecular Weight | 167.63 g/mol | [2][3][4] |

| IUPAC Name | ethyl 2-amino-2-methylpropanoate;hydrochloride | [2] |

| Common Synonyms | H-Aib-OEt·HCl, 2-Aminoisobutyric acid ethyl ester HCl | [2][4] |

| Physical Form | White to light yellow powder/crystal | [5] |

| Melting Point | ~160 °C | |

| SMILES | CCOC(=O)C(C)(C)N.Cl | [2][3] |

| InChIKey | YREPHXXOTHNLEV-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis Protocol and Mechanistic Insight

The most common and efficient synthesis of this compound is achieved via a modified Fischer esterification of 2-aminoisobutyric acid. This method is advantageous due to the ready availability of starting materials and straightforward execution.

Synthesis Workflow Diagram

Sources

- 1. CAS 17288-15-2: Alanine, 2-methyl-, ethyl ester, hydrochlo… [cymitquimica.com]

- 2. This compound | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. scbt.com [scbt.com]

- 5. Mthis compound | 15028-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Structure and Characterization of H-Aib-OEt.HCl

Abstract

This technical guide provides a comprehensive examination of ethyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OEt.HCl), a pivotal derivative of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). We delve into the unique structural attributes conferred by the gem-dimethyl group, outline a standard synthetic protocol, and present a multi-technique approach for its rigorous structural characterization. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction are provided, complete with field-proven insights into experimental design and data interpretation. This document is intended for researchers, chemists, and drug development professionals who utilize Aib-containing building blocks to engineer peptides and other macromolecules with specific conformational properties.

Introduction: The Significance of α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is a non-proteinogenic α,α-disubstituted amino acid distinguished by a gem-dimethyl group at its α-carbon.[1][2] This seemingly simple structural modification has profound stereochemical consequences. The steric hindrance imposed by the two methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] Consequently, incorporating Aib into a peptide sequence strongly promotes the formation of stable helical secondary structures, such as 3₁₀-helices and α-helices.[1][2][3] This ability to enforce specific conformations makes Aib an invaluable tool in peptide engineering and medicinal chemistry.[1][4]

H-Aib-OEt.HCl, the ethyl ester hydrochloride salt of Aib, is a commonly used, stable, and soluble building block for introducing Aib into synthetic peptides.[5] Its characterization is not merely an academic exercise; it is a critical quality control step to ensure the purity and structural integrity of the starting material, which directly impacts the outcome of complex peptide syntheses and subsequent biological assays. This guide provides the essential framework for its comprehensive analysis.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties.

-

IUPAC Name: ethyl 2-amino-2-methylpropanoate;hydrochloride[6][7]

-

Synonyms: H-Aib-OEt.HCl, α-Methylalanine ethyl ester hydrochloride, 2-Aminoisobutyric acid ethyl ester hydrochloride[5][7][8]

Figure 1: 2D structure of H-Aib-OEt.HCl.

Table 1: Physicochemical Properties of H-Aib-OEt.HCl

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [5] |

| Melting Point | 156-161 °C | [5] |

| Purity (typical) | ≥ 98-99% (HPLC) | [5][8] |

| Storage | 0-8 °C, inert atmosphere | [5][12] |

Synthesis and Purification Workflow

The most common laboratory synthesis of H-Aib-OEt.HCl involves the Fischer esterification of α-aminoisobutyric acid. This acid-catalyzed reaction uses an excess of ethanol as both the solvent and reactant.

Figure 2: General workflow for the synthesis of H-Aib-OEt.HCl.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and drying tube, add α-aminoisobutyric acid (1.0 eq).

-

Reagent Addition: Suspend the Aib in anhydrous ethanol (10-20 mL per gram of Aib). Cool the mixture in an ice bath. Cautiously add thionyl chloride (1.2 eq) dropwise. Causality Note: Thionyl chloride reacts with ethanol to form sulfur dioxide, ethyl chloride, and, crucially, anhydrous HCl in situ, which serves as the catalyst for esterification. This method is superior to bubbling HCl gas as it is more controlled and maintains anhydrous conditions, preventing hydrolysis of the ester product.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization. A common solvent system is a minimal amount of hot ethanol, followed by the slow addition of diethyl ether until turbidity is observed. Allowing the solution to cool slowly will yield crystalline H-Aib-OEt.HCl.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

A Multi-Faceted Approach to Structural Characterization

No single technique can fully validate a structure. A robust characterization relies on the convergence of data from multiple orthogonal methods. This self-validating system ensures the compound's identity, purity, and three-dimensional structure.

Figure 3: Logical workflow for the structural characterization of H-Aib-OEt.HCl.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of H-Aib-OEt.HCl in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Expertise Note: While D₂O is convenient, the acidic N-H protons will exchange with deuterium and become invisible. Using DMSO-d₆ allows for the direct observation of the -NH₃⁺ protons, which typically appear as a broad singlet.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected Results:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for H-Aib-OEt.HCl

| Nucleus | Group Description | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| ¹H | Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) | 3H | - |

| ¹H | Ethyl -OCH₂ - | ~4.2-4.3 | Quartet (q) | 2H | - |

| ¹H | gem-Dimethyl C(CH₃)₂ | ~1.6-1.7 | Singlet (s) | 6H | - |

| ¹H | Ammonium -NH₃ ⁺ | ~8.5-9.0 (in DMSO-d₆) | Broad s | 3H | - |

| ¹³C | Ethyl C H₃ | - | - | - | ~14 |

| ¹³C | gem-Dimethyl C(C H₃)₂ | - | - | - | ~24 |

| ¹³C | Quaternary α-C arbon | - | - | - | ~57 |

| ¹³C | Ethyl -OC H₂- | - | - | - | ~64 |

| ¹³C | Ester C =O | - | - | - | ~172 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from general knowledge of similar structures.[13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Results:

Table 3: Key FT-IR Absorption Bands for H-Aib-OEt.HCl

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| 2980 - 2940 | C-H stretch (sp³) | Methyl, Methylene |

| ~1740 | C=O stretch | Ester |

| ~1600 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |

| ~1240 | C-O stretch | Ester |

Note: Values are based on typical ranges for these functional groups.[16][17]

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Protocol: MS Analysis

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to transfer the molecule into the gas phase as an ion with minimal fragmentation.

-

Analysis: Analyze the sample in positive ion mode.

-

Detection: Detect the mass-to-charge ratio (m/z) of the resulting ions.

Expected Results: The primary ion observed will be that of the protonated free base, [C₆H₁₃NO₂ + H]⁺. The hydrochloride salt dissociates in the ESI process.

-

Expected m/z: 132.09 (for [M+H]⁺, where M is the free base C₆H₁₃NO₂)

-

Common Fragments: Collision-induced dissociation (MS/MS) would likely show fragments corresponding to the loss of the ethoxy group (-OC₂H₅) or the entire ethyl formate group (-O₂CCH₂CH₃), leading to characteristic daughter ions.[18][19][20]

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray diffraction offers unambiguous proof of atomic connectivity and the three-dimensional arrangement of atoms in the solid state.[21][22] It is the gold standard for structural determination.

Protocol: X-ray Crystallography

-

Crystal Growth: The rate-limiting step is often growing a single crystal of suitable size and quality.[21] This is typically achieved by slow evaporation of a solvent or by vapor diffusion, for instance, by dissolving the compound in ethanol and allowing diethyl ether vapor to slowly diffuse into the solution.[21]

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[22][23] An atomic model is built into this map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Expected Structural Features: The resulting crystal structure would definitively show:

-

The tetrahedral geometry around the α-carbon.

-

The precise bond lengths and angles of the ethyl ester group.

-

The geometry of the ammonium group.

-

The position of the chloride counter-ion and its role in the crystal lattice, likely participating in hydrogen bonding with the ammonium protons.

Conclusion and Applications

The rigorous characterization of H-Aib-OEt.HCl through a combination of NMR, FT-IR, MS, and X-ray crystallography provides a self-validating confirmation of its identity, purity, and structure. This foundational knowledge is paramount for its application as a high-quality building block in various fields. Its primary use is in peptide synthesis, where it serves as a reliable precursor to introduce Aib residues for stabilizing helical structures, thereby enhancing proteolytic resistance and modulating biological activity.[1] This makes it a crucial component in the development of novel peptide-based therapeutics, from antimicrobial agents to drug delivery systems.[5][6]

References

- Title: Aminoisobutyric acid | C4H9NO2 | CID 6119 Source: PubChem, N

- Title: H-Aib-OEt.HCl Source: RayBiotech URL:[Link]

- Title: this compound | C6H14ClNO2 | CID 22343822 Source: PubChem, N

- Title: H-Aib-OEt HCl, min 98%, 1 gram Source: CP Lab Safety URL:[Link]

- Title: Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells Source: ACS Biomaterials Science & Engineering URL:[Link]

- Title: 4-Aminobutyrate ethyl hydrochloride | C6H14ClNO2 | CID 12649661 Source: PubChem, N

- Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin/ACS Division of Organic Chemistry) URL:[Link]

- Title: Unusual Amino Acids: α-Aminoisobutyric Acid Source: LifeTein Peptide Blog URL:[Link]

- Title: X-Ray Crystallography of Chemical Compounds Source: PMC, N

- Title: α-Aminoisobutanoic acid Source: NIST WebBook URL:[Link]

- Title: Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)

- Title: Protein X-ray Crystallography and Drug Discovery Source: MDPI URL:[Link]

- Title: Protein X-ray Crystallography and Drug Discovery Source: ResearchG

- Title: 5 Combination of 1H and 13C NMR Spectroscopy Source: Thieme URL:[Link]

- Title: Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids Source: PMC, PubMed Central URL:[Link]

- Title: Limitations and lessons in the use of X-ray structural information in drug design Source: PMC, N

- Title: Table 1. FT-IR data for α-amino acids and their complexes (cm −1 ).

- Title: α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro Source: ACS Molecular Pharmaceutics URL:[Link]

- Title: 1H-NMR (a) and 13C-NMR (b)

- Title: Synthetic Mitochondria-Targeting Peptides Incorporating α-Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation Source: ACS Public

- Title: Electron ionization mass spectrum of N(O,S)

- Title: X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery Source: PubMed Central URL:[Link]

- Title: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000072)

- Title: 2-Aminoisobutyric acid Source: Wikipedia URL:[Link]

- Title: Mass spectrometry-based methods to study protein architecture and dynamics Source: PMC, N

- Title: Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation Source: PMC, N

- Title: H-Aib-OEt.

Sources

- 1. lifetein.com [lifetein.com]

- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. scbt.com [scbt.com]

- 10. raybiotech.com [raybiotech.com]

- 11. apexbt.com [apexbt.com]

- 12. H-Aib-OEt.HCl | 17288-15-2 [sigmaaldrich.cn]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. α-Aminoisobutanoic acid [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectrometry-based methods to study protein architecture and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl 2-Amino-2-Methylpropanoate Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 2-amino-2-methylpropanoate hydrochloride, a crucial building block in the synthesis of various pharmaceutical compounds, presents a unique solubility profile that warrants a detailed investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility of this compound in a range of common organic solvents. By delving into the underlying physicochemical principles and providing robust experimental protocols, this guide aims to empower scientists to make informed decisions in their experimental designs, ultimately accelerating the pace of discovery and development.

Physicochemical Properties and Structural Insights

This compound (C₆H₁₄ClNO₂) is the hydrochloride salt of the ethyl ester of 2-aminoisobutyric acid.[1] Its structure, featuring a primary amine, an ester group, and a quaternary carbon, dictates its solubility behavior. The presence of the hydrochloride salt renders the molecule ionic, significantly influencing its interaction with various solvents.

Key Molecular Descriptors:

-

Molecular Weight: 167.63 g/mol [1]

-

Structure: The molecule possesses a polar amino group, which is protonated in the hydrochloride form, and a moderately polar ester group. The two methyl groups on the alpha-carbon contribute to its steric bulk and add a degree of nonpolar character.

-

Ionic Nature: As a salt, it readily dissociates in polar solvents, leading to the formation of the ethyl 2-amino-2-methylpropanoate cation and the chloride anion. This dissociation is a key driver of its solubility in polar media.

Quantitative Solubility Profile in Organic Solvents

A thorough understanding of the quantitative solubility of this compound is critical for its application in synthesis and formulation. The following table summarizes its solubility in a selection of common organic solvents, categorized by their polarity. It is important to note that obtaining precise, publicly available quantitative solubility data for this specific compound is challenging. The data presented below is a synthesis of general principles for similar amino acid hydrochlorides and should be considered as a guide for initial solvent screening. For critical applications, experimental determination is strongly recommended.

| Solvent Category | Solvent | Dielectric Constant (approx.) | Predicted Solubility at 25°C | Rationale for Solubility Behavior |

| Polar Protic | Methanol | 32.7 | High | The hydroxyl group of methanol can effectively solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions. |

| Ethanol | 24.5 | Moderate to High | Similar to methanol, ethanol can solvate the ions, although its lower polarity may result in slightly lower solubility. | |

| Isopropanol | 19.9 | Moderate | The increased nonpolar character and steric hindrance of the isopropyl group reduce its solvating power for ionic species compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many salts.[2] |

| N,N-Dimethylformamide (DMF) | 36.7 | High | DMF is another highly polar aprotic solvent capable of effectively solvating cations. | |

| Acetone | 20.7 | Low to Moderate | While polar, acetone is a weaker hydrogen bond acceptor than DMSO and DMF, leading to lower solubility of ionic compounds. | |

| Acetonitrile | 37.5 | Low to Moderate | Acetonitrile has a relatively high dielectric constant but is a poor hydrogen bond acceptor, limiting its ability to solvate the chloride anion effectively. | |

| Nonpolar/Slightly Polar | Dichloromethane (DCM) | 9.1 | Very Low | The low polarity of DCM makes it a poor solvent for ionic compounds.[3] |

| Ethyl Acetate | 6.0 | Very Low | Similar to DCM, the low polarity and lack of hydrogen bonding capability result in poor solubility. | |

| Toluene | 2.4 | Insoluble | As a nonpolar aromatic hydrocarbon, toluene cannot effectively solvate the ions of the salt. | |

| Hexane | 1.9 | Insoluble | Hexane is a nonpolar alkane and is an unsuitable solvent for ionic compounds. |

The Science Behind Solubility: Key Influencing Factors

The solubility of this compound in organic solvents is governed by a delicate interplay of several physicochemical factors:

-

"Like Dissolves Like": This fundamental principle dictates that polar solutes, such as our ionic compound, will dissolve best in polar solvents. The high polarity of the protonated amine and the chloride ion requires a solvent with a high dielectric constant to overcome the lattice energy of the solid.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can donate hydrogen bonds to the chloride anion and accept hydrogen bonds from the ammonium cation. Aprotic polar solvents like DMSO are excellent hydrogen bond acceptors.

-

Ion-Dipole Interactions: The electrostatic attraction between the ions of the solute and the dipole of the solvent molecules is a primary driving force for dissolution.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, the magnitude of this effect varies depending on the specific solute-solvent system.

-

pH of the Medium (in aqueous or protic systems): While this guide focuses on organic solvents, it's worth noting that in aqueous or protic organic systems, the pH can significantly impact the ionization state of the amino group and thus its solubility.[5]

Experimental Determination of Solubility: Protocols and Best Practices

For precise and reliable solubility data, experimental determination is indispensable. The following are detailed protocols for the widely accepted shake-flask method, coupled with two common analytical techniques for quantification.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

This method is considered the benchmark for determining the thermodynamic equilibrium solubility of a compound.[6]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) to remove any remaining solid microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectrophotometry or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Techniques

This technique is suitable for compounds that possess a chromophore. While this compound itself does not have a strong chromophore in the standard UV-Vis range, it can sometimes be derivatized or analyzed at lower wavelengths.

Protocol:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (R² > 0.99).

-

Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the original solubility in the saturated solution.

qNMR is a powerful and universal method for determining the concentration of a substance, as it does not rely on a chromophore.[7]

Protocol:

-

Internal Standard Selection: Choose a stable, non-volatile internal standard that is soluble in the NMR solvent and has a resonance peak that does not overlap with any of the analyte's peaks. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

-

Sample Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). To this solution, add a precisely known volume of the filtrate from the shake-flask experiment.

-

NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of both the analyte and the internal standard) to allow for complete relaxation of all protons, which is critical for accurate quantification.

-

Data Processing and Integration: Process the spectrum and carefully integrate the area of a well-resolved peak of the analyte and a well-resolved peak of the internal standard.

-

Concentration Calculation: The concentration of the analyte can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (V_IS / V_analyte)

Where:

-

C_analyte = Concentration of the analyte

-

I_analyte = Integral of the analyte peak

-

N_analyte = Number of protons corresponding to the analyte peak

-

I_IS = Integral of the internal standard peak

-

N_IS = Number of protons corresponding to the internal standard peak

-

m_IS = Mass of the internal standard

-

MW_IS = Molecular weight of the internal standard

-

V_IS = Volume of the NMR solvent

-

V_analyte = Volume of the analyte solution added

-

Diagram of the qNMR Logic:

Caption: Logical flow for qNMR-based solubility quantification.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that influences its utility in various chemical and pharmaceutical applications. This guide has provided a comprehensive overview of its solubility profile, the underlying scientific principles, and detailed experimental protocols for its accurate determination. While a qualitative understanding suggests higher solubility in polar protic and aprotic solvents, the importance of empirical data cannot be overstated. The methodologies outlined herein provide a robust framework for generating such data. Future research could focus on developing predictive models for the solubility of amino acid ester hydrochlorides in various solvent systems, further aiding in solvent selection and process optimization.

References

- Alsalhi, M. S., & Chan, K. L. A. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. International Journal of Pharmaceutics, 622, 121591. [Link]

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

- MxRady. (2024). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. [Link]

- Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]

- Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

- Domańska, U., & Domański, K. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design. [Link]

- Bruker. (n.d.). Quantitative NMR Spectroscopy.

- Singh, A. P., Singh, N., & Singh, A. P. (2020). Solubility: An overview. International Journal of Pharmaceutical Chemistry and Analysis, 7(4), 166-171. [Link]

- Singh, A. P., Singh, N., & Singh, A. P. (2020). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 5(8), 245-255. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Eyer, K. (2020).

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)

- Nozaki, Y., & Tanford, C. (1965). The solubility of amino acids and related compounds in aqueous ethylene glycol solutions. The Journal of biological chemistry, 240(9), 3568–3575. [Link]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.

- METTLER TOLEDO. (2022, October 27). Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. YouTube. [Link]

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

- Pal, D., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 264(1), 136-144. [Link]

- Singh, A. P., Singh, N., & Singh, A. P. (2020). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 5(8), 245-255. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Science.gov. (n.d.). factors affecting solubility: Topics by Science.gov.

- De, B., & Mandal, S. (2021). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. Russian Journal of Physical Chemistry A, 95(Suppl 1), S62-S70. [Link]

- Singh, A. P., Singh, N., & Singh, A. P. (2020). Solubility: An overview. International Journal of Pharmaceutical Chemistry and Analysis, 7(4), 166-171. [Link]

- Facelli, J. C., & Grigera, J. R. (2014). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences, 111(4), 1368-1372. [Link]

- Soudi, A. T. (2015). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

- Domańska, U., & Domański, K. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design. [Link]

- Li, Y., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 134-142. [Link]

- EPTQ. (n.d.). Chemical analysis in amine system operations.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376. [Link]

- USP. (2011). Description and Solubility. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

- 1. This compound | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution [ouci.dntb.gov.ua]

- 4. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-2-methylpropanoate Hydrochloride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control of amino acid derivatives and other small molecules. This document delves into the theoretical principles governing the spectrum, predicted spectral parameters, and a detailed, field-proven protocol for sample preparation and data acquisition.

Introduction: The Structural Significance of this compound

Ethyl 2-amino-2-methylpropanoate, also known as ethyl 2-aminoisobutyrate, is a non-proteinogenic α-amino acid ester. Its hydrochloride salt form enhances stability and solubility, making it a common intermediate in peptide synthesis and the development of peptidomimetics. The presence of a quaternary α-carbon imparts unique conformational constraints on peptide backbones.

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. It provides unambiguous information about the molecular structure, confirming the presence of the ethyl ester and the α,α-dimethylglycine core, and verifying the protonation state of the amino group.

Predicted ¹H NMR Spectrum and Interpretation

Predicted Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Ethyl CH₃ (a) | ~1.2 | Triplet | 3H | Shielded aliphatic protons, split by the adjacent CH₂ group. |

| α-Methyl (CH₃)₂ (b) | ~1.5 | Singlet | 6H | Equivalent methyl groups on the quaternary carbon, no adjacent protons for coupling. |

| Ethyl CH₂ (c) | ~4.1 | Quartet | 2H | Deshielded by the adjacent ester oxygen, split by the neighboring CH₃ group. |

| Ammonium NH₃⁺ (d) | ~8.5 (broad) | Singlet | 3H | Deshielded due to the positive charge on the nitrogen, typically broad due to quadrupole broadening and exchange. |

Diagram of Predicted ¹H NMR Spectrum Interpretation

Caption: Molecular structure and corresponding predicted ¹H NMR signals.

Detailed Signal Analysis

-

Ethyl Group (a & c): The ethyl ester moiety gives rise to a characteristic triplet and quartet pattern. The methyl protons (a) are split by the two methylene protons into a triplet, while the methylene protons (c) are split by the three methyl protons into a quartet. The downfield shift of the quartet to ~4.1 ppm is due to the deshielding effect of the electronegative oxygen atom of the ester group.

-

α-Methyl Groups (b): The two methyl groups attached to the quaternary α-carbon are chemically and magnetically equivalent. Therefore, they resonate as a single, sharp peak with an integration value of 6H. The absence of adjacent protons results in a singlet multiplicity.

-

Ammonium Protons (d): In the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺). These protons are significantly deshielded due to the positive charge on the nitrogen atom, resulting in a downfield chemical shift, typically in the range of 8-9 ppm in DMSO-d₆. The signal is often broad due to rapid chemical exchange with trace amounts of water in the solvent and quadrupolar relaxation of the ¹⁴N nucleus. In protic solvents like D₂O, these protons would exchange with deuterium and the signal would disappear.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

Materials and Equipment

-

This compound (solid)[1]

-

Deuterated solvent (e.g., DMSO-d₆, ≥99.8% D)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

Pipettes and tips

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation Workflow

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Causality and Trustworthiness in the Protocol

-

Choice of Solvent: DMSO-d₆ is a polar aprotic solvent, which is ideal for dissolving the hydrochloride salt and for observing the exchangeable -NH₃⁺ protons as a distinct, albeit broad, signal. In contrast, protic solvents like D₂O would lead to the exchange of these protons with deuterium, causing the signal to disappear.

-

Sample Concentration: A concentration of 10-20 mg in 0.7 mL of solvent provides a good balance between signal-to-noise ratio and potential line broadening due to high viscosity.

-

Shimming: Proper shimming is critical for obtaining sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and coupling constant determination.

-

Referencing: Referencing the spectrum to the residual solvent peak is a standard and reliable method for ensuring the accuracy of the chemical shift values.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted spectrum, with its four distinct signals, provides a clear fingerprint of the molecule. By following the detailed experimental protocol and understanding the principles behind the spectral features, researchers can confidently verify the identity and purity of this important synthetic building block.

References

- Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving Structures by NMR Spectroscopy. Organic & Biomolecular Chemistry, 5(13), 2085–2094. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- PubChem. (n.d.). This compound.

Sources

The Conformational Cornerstone: A Senior Application Scientist’s Guide to 2-Aminoisobutyric Acid in Peptide Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool in peptide chemistry and medicinal drug design. Its unique α,α-disubstituted structure, featuring a gem-dimethyl group, imposes severe steric constraints on the peptide backbone. This guide provides an in-depth exploration of the role of Aib derivatives, moving from fundamental principles of conformational control to advanced applications in therapeutics and materials science. We will dissect the causality behind its profound effects on peptide secondary structure, metabolic stability, and bioactivity. This document synthesizes field-proven insights, detailed experimental protocols, and structural data to equip researchers with the knowledge to strategically leverage Aib in their work.

The Aib Anomaly: A Unique Structural Element

Unlike the 20 proteinogenic amino acids, 2-aminoisobutyric acid (Aib) is achiral and possesses two methyl groups on its α-carbon.[1] This seemingly simple modification has profound consequences for the conformational freedom of a peptide chain. The gem-dimethyl substitution sterically restricts the available Ramachandran (φ, ψ) angles, effectively locking the backbone into specific helical conformations.[1][2] This phenomenon, known as the Thorpe-Ingold effect, makes Aib a potent helix inducer.[3] Peptides incorporating Aib residues show a strong propensity to adopt well-defined 3₁₀- or α-helical secondary structures, even in short sequences and in solvents that would typically disrupt such order.[4][5][6]

The choice between a 3₁₀-helix and an α-helix is influenced by several factors, including peptide length and the density of Aib residues. Shorter peptides (fewer than 8 residues) or those with a high number of Aib residues tend to favor the tighter 3₁₀-helix, while longer peptides often adopt the classic α-helical structure.[7] The balance between the inherent stability of the α-helix and the additional hydrogen bond of the 3₁₀-helix, combined with steric and electrostatic factors, governs the final conformation.[8]

Strategic Incorporation: Synthesizing Aib-Containing Peptides

The steric hindrance presented by Aib's quaternary α-carbon necessitates specialized synthetic protocols. While Aib can be incorporated using standard solid-phase peptide synthesis (SPPS), the coupling steps are often sluggish and require optimization to achieve high efficiency.[1]

Causality Behind Experimental Choices:

-

Activating Agents: Standard coupling reagents may be insufficient. More potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[1] An alternative, highly effective strategy involves using diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl cyanohydroxyiminoacetate (Oxyma), which has proven successful even for coupling long, consecutive Aib sequences.[9]

-

Reaction Time & Temperature: Extended reaction times are typically required to ensure complete coupling onto the sterically hindered Aib residue or when coupling an Aib residue itself.[1] Microwave-assisted SPPS can significantly accelerate this process by using higher temperatures (e.g., 90-100 °C) for short periods, dramatically reducing synthesis time.[9]

-

Chemoenzymatic Synthesis: An alternative "green chemistry" approach involves using enzymes. For instance, papain has been used to catalyze the polymerization of Aib-containing tripeptide esters in an aqueous medium, successfully producing Aib-containing polypeptides.[4] This method avoids the costly and tedious multi-step processes of traditional chemical synthesis, although sequence control can be a limitation.[4]

Functional Consequences of Aib Incorporation

The true power of Aib lies in the functional advantages it imparts upon a peptide sequence. These benefits are a direct result of its conformational rigidity and unique chemical structure.

Enhanced Metabolic Stability

A primary hurdle in peptide drug development is rapid degradation by proteases. The quaternary carbon of Aib sterically shields the adjacent peptide bonds, rendering them highly resistant to cleavage by both exopeptidases and endopeptidases.[1] This enhanced proteolytic resistance significantly extends the in-vivo half-life of peptide therapeutics.[1] Studies have shown that Aib-substituted peptides can exhibit a half-life in serum that is ~50% longer than their native counterparts.[1] This stability is critical for developing drugs with practical dosing regimens.

Modulation of Bioactivity and Receptor Binding

By pre-organizing a peptide into a specific helical conformation, Aib can mimic the structure of a native peptide's binding epitope.[10][11] This "conformational stabilization" reduces the entropic penalty upon binding to a target receptor, often leading to improved binding affinity.[1] This strategy has been successfully used to design helical peptide mimics that disrupt protein-protein interactions, such as the p53-hdm2 interaction, which is a key target in cancer therapy.[10][11] The incorporation of Aib into the p53-derived peptide not only increased its helicity but also enhanced its interaction with hdm2.[10]

Increased Bioavailability and Cell Penetration

The hydrophobic nature of the two methyl groups and the conformational constraints can enhance a peptide's ability to cross biological membranes.[1] Aib-containing peptides have been shown to act as cell-penetrating peptides (CPPs), facilitating the delivery of bioactive cargo into cells.[7][12] This property is also crucial for overcoming the blood-brain barrier (BBB), a major challenge in developing drugs for the central nervous system.[1]

Structural and Functional Characterization: A Multi-Faceted Approach

Validating the structure and function of Aib-containing peptides requires a combination of analytical techniques.

Conformational Analysis

-

Circular Dichroism (CD) Spectroscopy: This is the workhorse technique for rapidly assessing the secondary structure of peptides in solution. Aib-induced helical structures give rise to characteristic CD spectra. α-helices typically show strong negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. 3₁₀-helices, being shorter and tighter, show a more dominant negative band at ~205 nm and a weaker negative band at ~220 nm.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information in solution. For Aib-peptides, NMR is used to confirm the helical conformation through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and the identification of hydrogen bonds.[5][11] Studies on Aib-rich peptides have confirmed the presence of stable 3₁₀-helices even in helix-disrupting solvents like DMSO.[5][6]

-

X-Ray Crystallography: This technique provides an atomic-resolution view of the peptide's structure in the solid state.[13] It is the definitive method for confirming the precise helical parameters (α- vs. 3₁₀-helix), hydrogen bonding networks, and intermolecular packing.[12][14]

Quantitative Data Summary

The stabilizing effect of Aib can be quantified by measuring changes in the thermal stability of proteins or peptides.

| Peptide/Protein Fragment | Substitution | Melting Temp (Tₘ) | ΔTₘ | Rationale for Stability Change | Source |

| Thermolysin Fragment (255-316) | Native (Ala304) | 63.5 °C | - | Baseline | [15] |

| Thermolysin Fragment (255-316) | Ala304 -> Aib | 65.7 °C | +2.2 °C | Reduced backbone entropy of unfolding | [15] |

| Thermolysin Fragment (255-316) | Native (Ala309) | 63.5 °C | - | Baseline | [15] |

| Thermolysin Fragment (255-316) | Ala309 -> Aib | 68.9 °C | +5.4 °C | Entropic effects plus burial of an additional methyl group | [15] |

| Thermolysin Fragment (255-316) | Ala312 -> Aib | 62.9 °C | -0.6 °C | Unfavorable strain; φ/ψ angles are outside the allowed Aib region | [15] |

Table 1: Impact of Ala → Aib substitution on the thermal stability of a thermolysin protein fragment. Data demonstrates that strategic placement of Aib enhances stability, while improper placement can be slightly destabilizing.[15]

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an Aib-Containing Peptide

This protocol describes the synthesis of a model peptide using an automated microwave peptide synthesizer, adapting conditions for Aib incorporation.

-

Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Ala-Wang resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc-Deprotection: Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Standard protocol: 2 cycles of 3-5 minutes each.

-

Washing: Thoroughly wash the resin with DMF (5-6 cycles) to remove piperidine.

-

Amino Acid Coupling (Standard Residue):

-

Prepare a solution of the standard Fmoc-amino acid (5 eq.), an activator like HATU (4.9 eq.), and a base like DIPEA (10 eq.) in DMF.

-

Add the coupling solution to the resin.

-

Run the coupling reaction using a microwave program (e.g., 5 minutes at 75 °C).

-

-

Amino Acid Coupling (Aib Residue):

-

Rationale: Due to steric hindrance, Aib requires more stringent coupling conditions.[9]

-

Prepare a solution of Fmoc-Aib-OH (5 eq.), DIC (10 eq.), and Oxyma (5 eq.) in DMF.

-

Add the coupling solution to the resin.

-

Run a modified microwave program with a higher temperature and/or longer time (e.g., 10 minutes at 90-100 °C) to ensure complete reaction.[9]

-

-

Washing: Thoroughly wash the resin with DMF (5-6 cycles).

-

Iteration: Repeat steps 2-6 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final residue is coupled, wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Add the cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Analysis of Proteolytic Stability

This protocol compares the stability of a native peptide versus its Aib-containing analog against a protease like trypsin.

-

Peptide Preparation: Prepare stock solutions of both the native peptide and the Aib-containing peptide at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Enzyme Preparation: Prepare a stock solution of trypsin (e.g., 0.1 mg/mL) in the same buffer.

-

Reaction Setup:

-

In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the trypsin solution (enzyme:substrate ratio of 1:100 w/w).

-

Prepare control tubes for each peptide containing 100 µL of peptide solution and 10 µL of buffer (no enzyme).

-

-

Incubation: Incubate all tubes at 37 °C.

-

Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 10 µL aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction in the aliquot by adding it to 10 µL of 10% TFA. This acidifies the solution and denatures the trypsin.

-

Analysis by RP-HPLC:

-

Inject each quenched time-point sample onto an RP-HPLC system (e.g., C18 column).

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the absorbance at 220 nm.

-

-

Data Interpretation: Quantify the area of the peak corresponding to the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time for both the native and Aib-containing peptides. The Aib-peptide is expected to show a significantly slower rate of degradation.[10]

Conclusion and Future Outlook

2-Aminoisobutyric acid is far more than a simple, unnatural amino acid; it is a strategic director of peptide conformation and function. Its ability to rigidly enforce helical structures provides a powerful lever for enhancing metabolic stability, modulating bioactivity, and improving the pharmacokinetic properties of peptide-based agents.[1][10] The continued development of synthetic methods, including more efficient automated protocols and chemoenzymatic strategies, will further broaden the accessibility and application of Aib-peptides.[4][9] From designing next-generation peptide therapeutics that can resist degradation and cross cellular barriers to engineering novel self-assembling biomaterials, the foundational principles of Aib chemistry will undoubtedly continue to drive innovation across the scientific landscape.[1][16]

References

- Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020).

- Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog.

- Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.

- Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega.

- Enhanced protein thermostability by Ala-->Aib replacement. (n.d.). PubMed.

- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.

- 2-Aminoisobutyric acid. (n.d.). Wikipedia.

- 2-Aminoisobutyric acid 98 62-57-7. (n.d.). Sigma-Aldrich.

- 2-Aminoisobutyric acid – Knowledge and References. (n.d.). Taylor & Francis.

- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom

- Bellanda, M., Peggion, E., Bürgi, R., van Gunsteren, W., & Mammi, S. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. Journal of Peptide Research.

- The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. (n.d.). PMC - NIH.

- A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC - PubMed Central.

- Conformational study of an Aib-rich peptide in DMSO by NMR. (2025).

- Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PNAS.

- Aib-based peptide backbone as scaffolds for helical peptide mimics. (n.d.). PubMed.

- Lampel, A., Elis, E., Guterman, T., Shapira, S., Marco, P., Bacharach, E., & Gazit, E. (2015). α-Aminoisobutyric acid incorporation induces cell permeability and antiviral activity of HIV-1 major homology region fragments.

- Iqbal, M., Nagaraj, R., & Balaram, P. (1981). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. International Journal of Peptide and Protein Research.

- Aib-based peptide backbone as scaffolds for helical peptide mimics. (n.d.). Source not found.

Sources

- 1. lifetein.com [lifetein.com]

- 2. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 4. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]

- 5. Conformational study of an Aib-rich peptide in DMSO by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 10. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isw3.naist.jp [isw3.naist.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-Aminoisobutyric acid incorporation induces cell permeability and antiviral activity of HIV-1 major homology region fragments [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Ethyl 2-amino-2-methylpropanoate Hydrochloride as a Transformative Building Block for Peptidomimetics

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 2-amino-2-methylpropanoate hydrochloride. We will delve into its core attributes, strategic applications, and the nuanced methodologies required to leverage its full potential in the rational design of next-generation peptidomimetics.

Strategic Imperative: The Rise of Peptidomimetics and the Role of α,α-Disubstituted Amino Acids

The therapeutic landscape is continually evolving, with a significant shift from traditional small molecules to more complex, biologically-inspired modalities. Peptides, with their high specificity and potency, represent a promising class of therapeutics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility leading to reduced receptor affinity.[1][2][3]

Peptidomimetics have emerged as a powerful strategy to overcome these hurdles.[1][2] These are synthetic molecules designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties.[1][2][3] A key approach in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids.[4]

Among these, α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), have garnered considerable attention.[5][6][7] The gem-dimethyl substitution on the α-carbon atom of Aib sterically restricts the available conformational space of the peptide backbone, promoting the formation of stable secondary structures like 3(10)- and α-helices.[8][9][10][11] This conformational pre-organization can lead to:

-

Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced.[4]

-

Increased Proteolytic Resistance: The sterically hindered peptide bonds adjacent to the Aib residue are less susceptible to enzymatic cleavage, prolonging the in vivo half-life of the therapeutic.[12]

-

Improved Membrane Permeability: The constrained, often more lipophilic, nature of Aib-containing peptides can facilitate passage across biological barriers.[12]

This compound, the ethyl ester hydrochloride salt of Aib, serves as a crucial and versatile building block for introducing this valuable residue into peptide sequences.[13][14]

Core Building Block Profile: this compound

A thorough understanding of the physicochemical properties of this building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2 | [13][15] |

| Molecular Weight | 167.63 g/mol | [13][16] |

| CAS Number | 17288-15-2 | [13][15] |

| Appearance | White to off-white solid | [15] |

| Melting Point | 54-56 °C | [15] |

| Solubility | Soluble in water and polar organic solvents like DMF and DCM. | |

| Storage | 4°C, sealed, away from moisture.[15] |

Synonyms: H-Aib-OEt·HCl, 2-Aminoisobutyric acid ethyl ester hydrochloride, Ethyl α-aminoisobutyrate hydrochloride.[13]

Synthetic Integration: Peptide Coupling Strategies

The incorporation of this compound into a growing peptide chain is typically achieved through standard peptide coupling reactions. However, the steric hindrance presented by the gem-dimethyl group necessitates careful selection of coupling reagents and conditions to ensure high yields and minimize side reactions.

General Peptide Coupling Workflow

The fundamental process involves the activation of the carboxyl group of an N-protected amino acid, followed by nucleophilic attack from the free amino group of this compound (or the growing peptide chain).[17]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]